DL-Methionine sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNFLYVYCGDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875588 | |
| Record name | Methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820-10-0 | |
| Record name | (±)-Methionine sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=820-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methionine sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Methionine sulfone | |
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| Record name | Methionine, S,S-dioxide | |
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| Record name | Methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-methionine S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHIONINE SULFONE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5503K54L0R | |
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Historical Context of Methionine Oxidation Products
The study of methionine oxidation products dates back to early investigations into the chemical modification of amino acids and proteins. Methionine, along with cysteine, is one of the most easily oxidized amino acids. wikipedia.org Initial research focused on the chemical oxidation of methionine, which was known to proceed in two steps: the formation of methionine sulfoxide (B87167) and the subsequent, more potent oxidation to methionine sulfone. wikipedia.orgrsc.org
Early in vivo studies suggested the presence of an enzymatic system in Escherichia coli capable of reducing methionine sulfoxide back to methionine, highlighting a potential biological mechanism to counteract the initial stage of methionine oxidation. pnas.orgasm.org These findings laid the groundwork for the discovery of the methionine sulfoxide reductase (Msr) family of enzymes, which play a crucial role in repairing oxidative damage to proteins. wikipedia.orgpnas.orgnih.gov While the reduction of methionine sulfoxide is a well-established enzymatic process, the further oxidation to methionine sulfone is generally considered irreversible under physiological conditions. nih.govnih.gov This irreversibility has historically positioned methionine sulfone as a marker of severe oxidative stress.
Significance of Dl Methionine Sulfone in Biological Systems
The significance of DL-methionine sulfone in biological systems is primarily linked to its status as a product of irreversible protein oxidation. nih.govnih.gov The accumulation of oxidized proteins, including those containing methionine sulfone, is a hallmark of aging and is implicated in various age-related diseases. bohrium.comnih.gov The formation of methionine sulfone can lead to the destruction of protein structure and function. frontiersin.org
Unlike the reversible oxidation to methionine sulfoxide (B87167), which can be part of cellular signaling pathways, the formation of methionine sulfone is generally viewed as a deleterious event. nih.govnih.gov The profound changes in the physical properties of the methionine side chain upon oxidation to the sulfone form—from non-polar to highly polar—can significantly alter protein conformation and function. nih.gov While methionine sulfoxide reductases can repair the initial oxidation, there is no known enzymatic pathway in most organisms to reduce methionine sulfone back to methionine, making its formation a terminal event for the affected protein. nih.govnih.gov
Overview of Research Trajectories
Role as a Methionine Metabolite
The metabolic fate of this compound is complex. While it is a derivative of an essential amino acid, its direct utilization in protein synthesis is limited. creative-peptides.com Studies have shown that while methionine sulfoxide (B87167) can partially substitute for methionine in the diet, methionine sulfone is considered nutritionally unavailable. researchgate.net
Formation via Methionine Oxidation
The formation of this compound is a direct consequence of the oxidation of methionine. iris-biotech.deiris-biotech.de This process can occur both in vitro and in vivo and is particularly relevant in the context of oxidative stress. iris-biotech.deiris-biotech.de
Oxidation of Methionine Sulfoxide to this compound
The initial oxidation of methionine yields methionine sulfoxide. wikipedia.orgreactome.org This reaction can be reversed by the action of methionine sulfoxide reductase (Msr) enzymes. wikipedia.orgportlandpress.com However, under conditions of persistent oxidative stress, methionine sulfoxide can undergo further oxidation to form methionine sulfone. iris-biotech.deresearchgate.netreactome.org This second oxidation step is generally considered irreversible in biological systems. researchgate.netresearchgate.netnih.gov The formation of methionine sulfone from methionine sulfoxide represents a more permanent oxidative modification of the amino acid. reactome.org
Reactive Oxygen Species Involvement in Oxidation
Reactive oxygen species (ROS), such as hydrogen peroxide, are key players in the oxidation of methionine. researchgate.netreactome.org Methionine's sulfur-containing side chain makes it particularly vulnerable to attack by ROS. iris-biotech.deresearchgate.net The oxidation process begins with the conversion of methionine to methionine sulfoxide and can proceed to the formation of methionine sulfone with continued exposure to strong oxidants. iris-biotech.dereactome.orgnih.gov This oxidative damage can alter the structure and function of proteins containing methionine residues. iris-biotech.de
| Initial Compound | Oxidation Product | Further Oxidation Product | Reversibility |
|---|---|---|---|
| Methionine | Methionine Sulfoxide | Methionine Sulfone | Oxidation to sulfoxide is reversible; oxidation to sulfone is generally irreversible. iris-biotech.deresearchgate.netresearchgate.net |
Interactions with Amino Acid Metabolism
This compound and its precursor, methionine, are integrated into the broader network of amino acid metabolism. These interactions are particularly notable in relation to glutamate (B1630785) metabolism and the methionine-homocysteine cycle.
Relationship with Glutamate Metabolism and Analogs
This compound, along with L-methionine sulfoximine (B86345) and DL-methionine sulfoxide, has been studied as a glutamate analog. nih.govnih.govresearchgate.net These compounds can influence enzymatic pathways involving glutamate. For instance, in studies with Trypanosoma cruzi, these analogs were shown to inhibit the growth of the parasite and exhibit synergistic effects with stress conditions. nih.govnih.govresearchgate.net Specifically, an increase in NADP+ levels was observed when this compound was added to preparations containing NADP+-linked glutamate dehydrogenase, suggesting a potential conversion of the compound by the cells. nih.govnih.govresearchgate.net
| Compound | Observed Effects |
|---|---|
| This compound | Inhibited epimastigote growth; showed synergistic effects with stress; suggested conversion by NADP+-linked glutamate dehydrogenase. nih.govnih.govresearchgate.net |
| L-methionine sulfoximine | Inhibited epimastigote growth; showed synergistic effects with stress. nih.govnih.govresearchgate.net |
| DL-methionine sulfoxide | Inhibited epimastigote growth; showed synergistic effects with stress. nih.govnih.govresearchgate.net |
Influence on Methionine-Homocysteine Cycle
The methionine-homocysteine cycle is a critical metabolic pathway for the regeneration of methionine and the production of S-adenosylmethionine (SAM), a universal methyl donor. nih.govnih.gov Homocysteine, a key intermediate in this cycle, is formed from the demethylation of SAM. nih.gov It can then be remethylated to methionine or enter the transsulfuration pathway to be converted to cysteine. nih.govwikipedia.org The irreversible oxidation of methionine to methionine sulfone effectively removes methionine from this cycle, potentially impacting the availability of SAM and the balance of homocysteine metabolism. researchgate.net High levels of homocysteine are associated with various health issues, highlighting the importance of the proper functioning of this cycle. nih.gov
Absence of Known Biological Reduction Pathway for Methionine Sulfone
The oxidation of the amino acid methionine can occur in two steps. The initial, reversible oxidation forms methionine sulfoxide. However, a subsequent oxidation step can convert methionine sulfoxide into methionine sulfone (MetO2). nih.govresearchgate.netiris-biotech.de A crucial distinction in the biochemistry of methionine oxidation is that the formation of methionine sulfone is considered a biologically irreversible process. researchgate.netnih.govnih.govnih.govashpublications.org Unlike its precursor, methionine sulfoxide, there is no known enzymatic pathway in biological systems capable of reducing methionine sulfone back to methionine. nih.govnih.gov This lack of a repair mechanism means that once a methionine residue in a protein is oxidized to the sulfone state, it represents a permanent modification. nih.gov
This stands in stark contrast to other oxidative modifications, such as the formation of disulfide bonds from cysteine residues, which can be readily reversed by cellular systems like the thioredoxin and glutaredoxin pathways. nih.govmdpi.com The stability of the sulfone group under physiological conditions means that its formation often culminates in the loss of the protein's biological function. nih.gov This irreversibility underscores the potential for methionine sulfone formation to be a significant event in cellular pathophysiology. nih.govresearchgate.net
Contrast with Methionine Sulfoxide Reductases (MSR) and Methionine Sulfoxide Reduction
The biological handling of methionine sulfoxide provides a sharp contrast to that of methionine sulfone. nih.govnih.gov Nature has evolved a dedicated and highly specific enzymatic system to repair oxidized methionine at the sulfoxide level. This system is centered around a family of enzymes known as methionine sulfoxide reductases (MSRs). wikipedia.orgresearchgate.netportlandpress.com
The MSR system is comprised of two main classes of enzymes, MsrA and MsrB, which exhibit remarkable stereospecificity. nih.govportlandpress.com When methionine is oxidized to methionine sulfoxide, a new chiral center is created at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). ashpublications.orgwikipedia.orgnih.gov
MsrA specifically recognizes and reduces the S-epimer of methionine sulfoxide. wikipedia.orgportlandpress.compnas.org
MsrB is specific for the reduction of the R-epimer. wikipedia.orgportlandpress.com
These enzymes are found across all domains of life and are critical for protecting cells against oxidative damage by repairing proteins, thereby restoring their function. mdpi.comresearchgate.netportlandpress.com The MSRs typically utilize cellular reducing agents like thioredoxin to catalyze the reduction of the sulfoxide back to methionine, completing a cycle of reversible oxidation-reduction. nih.govashpublications.orgmdpi.comwikipedia.org This repair mechanism allows certain methionine residues to act as recyclable antioxidants, scavenging reactive oxygen species (ROS) without leading to permanent protein damage. oup.com
The existence of this sophisticated and specific MSR system for methionine sulfoxide highlights the biological significance of repairing this particular form of oxidative damage. researchgate.net Conversely, the complete absence of a known reductase for methionine sulfone emphasizes that its formation is a terminal event, a point of no return for the modified protein residue. nih.govnih.gov
| Characteristic | Methionine Sulfoxide (MetO) | Methionine Sulfone (MetO₂) |
|---|---|---|
| Biological Reduction | Reversible | Irreversible |
| Enzymatic Pathway | Methionine Sulfoxide Reductases (MsrA and MsrB) | None known |
| Stereospecificity of Repair | High (MsrA for S-form, MsrB for R-form) | Not applicable |
| Cellular Role | Can be part of a reversible signaling mechanism or antioxidant cycle | Generally considered a form of permanent protein damage |
| References | nih.govashpublications.orgmdpi.comwikipedia.orgportlandpress.comoup.com | researchgate.netnih.govnih.govnih.govashpublications.org |
Implications of Irreversible Oxidation
The irreversible nature of methionine sulfone formation carries significant biological consequences. nih.govresearchgate.net When methionine residues in proteins are converted to methionine sulfone, the resulting permanent modification can profoundly alter the protein's structure and function. nih.goviris-biotech.deoup.com
The key implications of this irreversible oxidation include:
Altered Physicochemical Properties: The addition of a second oxygen atom to the sulfur side chain makes the methionine residue significantly more polar and bulkier than both the original methionine and the intermediate methionine sulfoxide. nih.govashpublications.org This change can disrupt the delicate hydrophobic interactions and hydrogen bonding networks that maintain a protein's three-dimensional structure.
Loss of Protein Function: For many proteins, the structural changes induced by methionine sulfone formation lead to a partial or complete loss of biological activity. nih.govresearchgate.net This is particularly true if the modified methionine residue is located within the active site of an enzyme, at a protein-protein interaction interface, or in a region critical for proper folding.
Protein Aggregation and Degradation: The structural perturbations caused by methionine sulfone can expose hydrophobic regions of the protein, leading to misfolding and aggregation. frontiersin.org In other instances, the damaged protein may be targeted for proteolytic degradation by cellular quality control systems. researchgate.netfrontiersin.org
Pathophysiological Roles: The accumulation of irreversibly oxidized proteins is linked to cellular dysfunction and is considered a contributing factor to aging and various age-related and degenerative diseases. nih.govwikipedia.orgportlandpress.com The inability of the cell to repair methionine sulfone means that its accumulation over time represents a cumulative record of oxidative damage.
In essence, while the oxidation to methionine sulfoxide can be a regulated, reversible event used for signaling or antioxidant defense, the further oxidation to methionine sulfone is a hallmark of severe oxidative stress and irreversible protein damage. nih.govnih.govnih.govnih.gov
| Implication | Description | References |
|---|---|---|
| Structural Alteration | Increased polarity and bulk of the amino acid side chain disrupts protein folding and conformation. | nih.govashpublications.org |
| Functional Inactivation | Permanent modification of critical methionine residues leads to loss of enzymatic activity or disruption of protein interactions. | nih.govoup.comresearchgate.net |
| Protein Instability | Misfolding can lead to increased susceptibility to aggregation or proteolytic degradation. | researchgate.netfrontiersin.org |
| Cellular Dysfunction and Disease | Accumulation of non-functional, damaged proteins contributes to the pathology of aging and degenerative diseases. | nih.govwikipedia.orgportlandpress.com |
Role as a Biomarker of Oxidative Stress
The irreversible nature of this compound formation makes it a stable and quantifiable indicator of cumulative oxidative stress. researchgate.netcnr.it Unlike the transient nature of many reactive oxygen species, the accumulation of methionine sulfone in proteins provides a historical record of oxidative insults. nih.gov Its presence signifies that the cellular antioxidant defense mechanisms, including the methionine sulfoxide reductase system, have been overwhelmed. portlandpress.commdpi.com
Elevated levels of methionine sulfoxide, the precursor to the sulfone, have been identified as a potential clinical biomarker for diseases associated with oxidative stress, such as diabetes and renal failure, as well as in smokers. researchgate.netfrontiersin.org While direct clinical measurement of methionine sulfone is less common, its formation from methionine sulfoxide implies that conditions leading to high MetO levels are also conducive to the formation of MetO₂. nih.govtaylorandfrancis.com The quantification of methionine sulfone in proteins, often detected by a mass shift of +32 Da, can serve as a sensitive marker of advanced glycoxidative and lipoxidative damage. iris-biotech.denih.gov
Consequences of Methionine Residue Oxidation in Proteins
The conversion of a methionine residue within a protein to its sulfone derivative represents a significant and permanent post-translational modification that can profoundly alter the protein's characteristics and fate. researchgate.net
The oxidation of methionine to methionine sulfone introduces a significant change in the physicochemical properties of the amino acid side chain. The hydrophobic thioether group is transformed into a much more polar and hydrophilic sulfonyl group. researchgate.net This alteration can disrupt the delicate balance of forces that maintain a protein's three-dimensional structure.
Key impacts on protein structure and function include:
Conformational Changes: The increased polarity can lead to localized unfolding or global conformational changes as the modified residue seeks a more favorable solvent-exposed position. acs.orgfrontiersin.org
Loss of Function: For enzymes, if the oxidized methionine is near the active site, the structural perturbation can lead to a complete and irreversible loss of catalytic activity. researchgate.netresearchgate.net
Protein Aggregation: The structural instability caused by methionine sulfone formation can expose hydrophobic regions that were previously buried, promoting protein misfolding and aggregation. nih.govnih.gov This is a hallmark of several age-related and neurodegenerative diseases. nih.gov In the case of recombinant human growth hormone (r-hGH), oxidation of methionine residues was shown to decrease its thermal stability and increase its propensity to aggregate. nih.gov
Altered Protein-Protein Interactions: The change in the side chain's size and polarity can abolish or create new interaction sites, disrupting normal cellular signaling and protein networks. researchgate.net
| Protein Property | Effect of Conversion to Methionine Sulfone | Underlying Mechanism | Reference |
|---|---|---|---|
| Structure | Disruption of native conformation, unfolding | Increased polarity and steric bulk of the sulfone group compared to the thioether group. | acs.orgfrontiersin.org |
| Function | Inactivation of enzymes, altered binding affinities | Structural changes in or near active sites or binding interfaces. | researchgate.netresearchgate.net |
| Stability | Decreased thermal stability, increased propensity for aggregation | Weakening of hydrophobic interactions that stabilize the protein core, leading to misfolding. | nih.govnih.gov |
The susceptibility of a particular methionine residue to be oxidized to the sulfone form is not uniform across all proteins. It is influenced by its local environment and subcellular location.
Sequence and Accessibility: Methionine residues located on the surface of a protein are more exposed to aqueous ROS and are therefore more vulnerable to oxidation. nih.gov The surrounding amino acid sequence can also influence oxidation susceptibility. For instance, studies on human neutrophil elastase (HNE) have shown a strong, position-dependent selectivity for cleaving substrates containing methionine sulfone, suggesting that the local sequence context is critical for how the oxidized residue is recognized by other proteins. mdpi.com
Cellular Localization: The rate of methionine sulfone formation is highly dependent on the redox environment of the specific cellular compartment. Mitochondria, being the primary sites of ROS production, are environments where proteins are at a particularly high risk of methionine oxidation. ashpublications.orgpnas.orgmolbiolcell.org Consequently, proteins residing in or transiting through mitochondria may accumulate higher levels of methionine sulfone. pnas.orgmolbiolcell.org Different isoforms of methionine sulfoxide reductases are targeted to specific cellular compartments, including the cytosol, nucleus, mitochondria, and endoplasmic reticulum, indicating that the repair of the precursor (methionine sulfoxide) is a compartmentalized process. portlandpress.commolbiolcell.orgmolbiolcell.org An imbalance in the oxidative load and repair capacity within a specific organelle can lead to localized accumulation of methionine sulfone.
Cellular Defense Mechanisms and this compound Accumulation
Cells have evolved sophisticated defense systems to counteract oxidative damage. The accumulation of this compound is a direct consequence of these systems being overwhelmed or bypassed.
The key distinction between the two oxidized forms of methionine lies in their biological reversibility.
Methionine Sulfoxide (MetO): This initial oxidation product is generally repairable. mdpi.comwikipedia.org Cells possess methionine sulfoxide reductases (MsrA and MsrB) that stereospecifically reduce the S and R forms of MetO back to methionine, respectively. portlandpress.comwikipedia.orgspringernature.com This repair process allows proteins to be restored to their functional state and is a critical component of the antioxidant defense system. nih.govnih.gov The Msr system essentially allows methionine residues to act as recyclable, catalytic antioxidants. nih.gov
Methionine Sulfone (MetO₂): The further oxidation of MetO to MetO₂ is considered a terminal, irreversible event in biological systems. nih.govmdpi.comresearchgate.net There is no known enzymatic pathway in mammals that can reduce methionine sulfone back to methionine. grantome.commdpi.com This irreversibility means that a protein modified with methionine sulfone is permanently damaged. nih.govresearchgate.net Such proteins are often targeted for degradation by cellular proteasomal systems. If not cleared, they can accumulate and contribute to cellular dysfunction and aggregation-related pathologies. nih.gov
| Characteristic | Methionine Sulfoxide (MetO) | Methionine Sulfone (MetO₂) | Reference |
|---|---|---|---|
| Formation | Single oxidation of methionine by mild oxidants (e.g., H₂O₂) | Further oxidation of methionine sulfoxide by strong oxidants | nih.govresearchgate.net |
| Reversibility | Reversible via Methionine Sulfoxide Reductases (MsrA/B) | Irreversible in biological systems | mdpi.comgrantome.commdpi.com |
| Biological Implication | Transient modification, part of a regulatory/repair cycle | Permanent protein damage, marker of severe oxidative stress | researchgate.netnih.gov |
The formation and accumulation of methionine sulfone are intrinsically linked to the status of the cell's primary antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD) and catalase (CAT).
These enzymes constitute the first line of defense against ROS. SOD converts superoxide radicals into hydrogen peroxide (H₂O₂), and CAT subsequently detoxifies H₂O₂ into water and oxygen. mdpi.commdpi.com When these systems are impaired or overwhelmed by excessive ROS production, the concentration of potent oxidants like H₂O₂ and the highly reactive hydroxyl radical (formed from H₂O₂) increases dramatically. iris-biotech.demdpi.com This surge in ROS elevates the rate of methionine oxidation, first to methionine sulfoxide and subsequently to the irreversible sulfone form. nih.govmdpi.com Therefore, elevated levels of methionine sulfone in cellular proteins can be seen as an indirect indicator of the failure or insufficiency of the primary antioxidant enzyme network. manchester.ac.uknih.govnih.gov Studies in yeast have shown that deleting genes for antioxidant enzymes like SOD or catalases leads to increased methionine oxidation and a higher frequency of protein aggregation and prion formation, a process linked to oxidative protein damage. manchester.ac.uk
Dl Methionine Sulfone in Cellular and Organismal Physiology
Neurotoxicity and Neurological Implications
The accumulation of methionine and its metabolites, including methionine sulfone, has been linked to neurological dysfunction. researchgate.net This section explores the association of DL-methionine sulfone with hypermethioninemia and the underlying mechanisms of cellular damage.
Association with Hypermethioninemia
Hypermethioninemia is a condition characterized by an excess of the amino acid methionine in the blood. medlineplus.govwikipedia.org It can result from genetic defects in enzymes responsible for methionine metabolism, liver disease, or excessive dietary intake of methionine. medlineplus.govwikipedia.org While often asymptomatic, some individuals with hypermethioninemia may experience neurological issues, including intellectual disability and motor skill delays. medlineplus.gov
The neurotoxicity associated with hypermethioninemia is thought to be mediated by methionine's metabolites. researchgate.net Studies have shown that high levels of methionine and its derivative, methionine sulfoxide (B87167), are linked to neurological dysfunctions. researchgate.net While direct evidence for this compound's role is still emerging, its formation from the irreversible oxidation of methionine sulfoxide suggests its potential contribution to the neurotoxic effects observed in hypermethioninemia. nih.gov
Mechanisms of Cellular Damage (e.g., Apoptosis, Mitochondrial Dysfunction)
Elevated levels of methionine and its metabolites can induce cellular damage through various mechanisms, including apoptosis and mitochondrial dysfunction. researchgate.netnih.gov
Apoptosis: Research indicates that high concentrations of methionine and methionine sulfoxide can trigger cell death by apoptosis. researchgate.net This programmed cell death is a key factor in the neurological damage associated with hypermethioninemia. researchgate.net
Mitochondrial Dysfunction: Mitochondria are crucial for cellular energy production and are also a primary site of reactive oxygen species (ROS) generation. nih.gov Mitochondrial dysfunction leads to increased ROS production, which can damage cellular components like proteins, lipids, and DNA, ultimately causing cell death. nih.govnih.gov In the context of hypermethioninemia, the accumulation of methionine metabolites can contribute to oxidative stress, a state of imbalance between ROS production and the cell's ability to detoxify them. nih.gov This oxidative stress can impair mitochondrial function, creating a vicious cycle that exacerbates cellular damage. nih.gov Overexpression of mitochondrial methionine sulfoxide reductase B2, an enzyme that reduces methionine sulfoxide, has been shown to protect against oxidative stress-induced cell death by preserving mitochondrial integrity. nih.gov This highlights the critical role of managing methionine oxidation in maintaining cellular health.
Impact on Host-Microbe Interactions
The interplay between the host and its resident microbial communities is crucial for health. This compound can influence these interactions by affecting microbial metabolism and survival.
Microbial Metabolism of Methionine and Derivatives
Microorganisms in the gut play a significant role in the metabolism of methionine and its derivatives. frontiersin.orgescholarship.org Gut microbes can utilize dietary methionine that escapes absorption in the small intestine. escholarship.org The metabolism of methionine by gut bacteria can lead to the production of various compounds, including methanethiol, dimethyl sulfide, and dimethyl sulfoxide. escholarship.org
Some bacteria possess enzymes that can act on oxidized forms of methionine. For instance, Salmonella enterica has a Gcn5-related N-acetyltransferase called MddA that can acetylate methionine sulfoximine (B86345) and methionine sulfone, detoxifying these compounds. asm.org Additionally, some anaerobic bacteria can use methionine sulfoxide as a terminal electron acceptor in a process called anaerobic respiration, which can protect them from oxidative stress. nih.gov
Effects on Microbial Growth and Survival
The presence of methionine derivatives like methionine sulfone can have varied effects on microbial populations. For some pathogenic bacteria, the ability to metabolize these compounds is crucial for their survival and virulence. For example, in Haemophilus influenzae, a novel molybdenum enzyme, TorZ/MtsZ, has been identified that reduces methionine sulfoxide and supports the bacterium's survival and invasion of host cells. frontiersin.org
Conversely, the inability to cope with oxidized methionine can be detrimental. In Salmonella enterica, a strain lacking the mddA gene, which is responsible for detoxifying methionine sulfone, shows inhibited growth in its presence. asm.org This inhibition can be counteracted by the addition of glutamine or methionine to the growth medium. asm.org Similarly, the inhibition of glutamine synthetase by methionine sulfoximine, a related compound, can block the growth of pathogenic mycobacteria. google.com
Role in Plant Physiology and Stress Response
In plants, the oxidation of methionine to methionine sulfoxide and subsequently to the irreversible methionine sulfone is a consequence of oxidative stress. nih.gov Plants have developed mechanisms to cope with this, primarily through the action of methionine sulfoxide reductases (MSRs), which repair oxidized methionine residues in proteins. nih.govmdpi.com
The accumulation of methionine sulfoxide and the activity of MSRs are linked to various stress responses in plants. nih.gov Increased expression of MSRs has been observed under conditions of photooxidative stress, osmotic stress (from drought or high salt), and low temperatures. nih.govresearchgate.net This suggests a protective role for these enzymes in mitigating the damage caused by environmental stressors. nih.gov The reversible oxidation of methionine serves as a way to scavenge reactive oxygen species, and the subsequent reduction by MSRs regenerates the functional amino acid. mdpi.com While methionine sulfone itself is an irreversible product, its formation underscores the significance of the methionine oxidation-reduction cycle in plant stress tolerance. nih.gov
Plant Methionine Sulfoxide Reductases and Oxidative Damage
The oxidation of the sulfur-containing amino acid methionine results in the formation of methionine sulfoxide (MetO) and, with further oxidation, methionine sulfone (MetO2). This latter modification is considered irreversible in biological systems. Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), which can be generated in response to various environmental stresses. This oxidation can lead to alterations in protein structure and function.
Plants possess a robust defense system against oxidative damage, which includes the enzyme family of methionine sulfoxide reductases (MSRs). MSRs catalyze the reduction of MetO back to methionine, thus repairing oxidized proteins and playing a crucial role in maintaining cellular redox homeostasis. There are two main types of MSRs, MSRA and MSRB, which exhibit stereospecificity for the S- and R-diastereoisomers of methionine sulfoxide, respectively.
The expression of numerous MSR genes in plants is upregulated by environmental conditions known to induce oxidative stress. This suggests a vital role for these enzymes in protecting plants against oxidative damage. Studies on various plant species have shown that MSRs are involved in responses to both abiotic and biotic stresses. For instance, in Arabidopsis thaliana, plastidial MSRs are highly expressed in photosynthetic organs, and transgenic plants with modified MSR content show altered resistance to oxidative stress.
While MSRs can reverse the oxidation of methionine to methionine sulfoxide, the further oxidation to this compound is not enzymatically reversible. Therefore, the accumulation of methionine sulfone in plant tissues can be seen as a marker of severe oxidative damage that has overwhelmed the MSR repair system.
This compound as an Indicator of Plant Stress
The accumulation of oxidized forms of methionine, including methionine sulfoxide and methionine sulfone, can serve as a biomarker for oxidative stress in plants. Under normal physiological conditions, the levels of MetO are kept low by the action of MSRs. However, under conditions of pronounced oxidative stress, the rate of methionine oxidation can exceed the capacity of the MSR repair system, leading to an accumulation of MetO and, irreversibly, methionine sulfone.
Elevated levels of methionine sulfoxide have been observed in various plant species under different stress conditions. For example, in Medicago sativa, drought stress led to increased levels of methionine sulfoxide. Similarly, studies on Arabidopsis have shown that exposure to high light, a condition that promotes ROS production, results in a significant increase in the MetO content of proteins.
While much of the research has focused on methionine sulfoxide, the presence of this compound would indicate a more severe and potentially irreversible state of oxidative damage. The irreversible nature of methionine sulfone formation makes it a potential long-term marker of past oxidative stress events in plants.
Implications in Animal Metabolism
In animal nutrition and metabolism, methionine is an essential amino acid, meaning it cannot be synthesized by the animal and must be obtained from the diet. It is commonly supplemented in animal feed, often in the form of DL-methionine. The D-isomer of methionine can be converted to the biologically active L-methionine by the animal's metabolic machinery.
The oxidation of methionine to methionine sulfoxide and methionine sulfone can also occur in animal systems. However, unlike methionine sulfoxide, which can be reduced back to methionine to some extent, this compound is not biologically available to animals as a source of methionine. Studies in growing chicks have shown that while various forms of methionine sulfoxide have some availability compared to DL-methionine, no metabolic response was observed from the supplementation of this compound. This indicates that animals lack the enzymatic machinery to reduce methionine sulfone back to a usable form.
The irreversible oxidation of methionine to methionine sulfone in animal tissues can be a consequence of severe oxidative stress. This can lead to the denaturation of proteins and a loss of their biological function. Therefore, the presence of methionine sulfone in animal tissues can be considered a marker of significant oxidative damage.
Table 1: Research Findings on this compound and Related Compounds in Plants
| Finding | Organism/System | Significance | Reference(s) |
|---|---|---|---|
| Oxidation of methionine to methionine sulfone is an irreversible modification. | General Plant Physiology | Indicates severe oxidative damage beyond the repair capacity of MSRs. | |
| MSR genes are upregulated under oxidative stress conditions. | Arabidopsis thaliana | Highlights the protective role of the MSR system against oxidative damage. | |
| Elevated methionine sulfoxide levels are observed under drought stress. | Medicago sativa | Demonstrates the link between environmental stress and methionine oxidation. | |
| High light exposure increases the MetO content of proteins. | Arabidopsis | Confirms that conditions promoting ROS production lead to methionine oxidation. |
Table 2: Research Findings on this compound and Related Compounds in Animals
| Finding | Organism/System | Significance | Reference(s) |
|---|---|---|---|
| This compound is not biologically available as a methionine source. | Growing Chicks | Animals cannot metabolically utilize methionine sulfone. | |
| Irreversible oxidation of methionine to methionine sulfone can cause protein denaturation. | General Animal Physiology | Indicates severe oxidative damage and loss of protein function. | |
| D-methionine can be converted to L-methionine. | Pigs | Allows for the use of DL-methionine as a feed supplement. |
Advanced Analytical Methodologies for Dl Methionine Sulfone Detection and Quantification
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of DL-methionine sulfone from complex matrices. Various chromatographic modes are utilized, each offering distinct advantages in terms of selectivity and efficiency.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, FL, CAD, MS)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound. Its versatility is enhanced by the array of available detectors. Ultraviolet (UV) detection is commonly used, often following pre- or post-column derivatization to enhance the chromophoric properties of the analyte for improved sensitivity. researchgate.netacs.org For instance, a sensitive HPLC method for quantifying methionine sulfoxide (B87167), a related compound, utilized a mixed-mode column and UV detection, achieving a limit of detection in the range of 0.06–0.30 μg/mL. researchgate.net
Fluorescence (FL) detection offers higher sensitivity and selectivity, particularly after derivatization with fluorescent tags. Another powerful detection method is Charged Aerosol Detection (CAD), which provides a near-universal response for non-volatile analytes, independent of their optical properties. The most specific and sensitive detection is achieved by coupling HPLC with Mass Spectrometry (MS), a combination that provides detailed structural information and accurate quantification. mdpi.comsigmaaldrich.com
A study analyzing 48 endogenous amino acids, including L-methionine sulfone, in human plasma employed Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. mdpi.com This method demonstrated excellent accuracy and precision, with intra-day and inter-day accuracies within acceptable ranges and relative standard deviations (RSD) generally below 15%. mdpi.com
| Parameter | Low Quality Control (LQC) | Medium Quality Control (MQC) | High Quality Control (HQC) |
| Intra-day Accuracy | 85.0% - 116.0% | 86.8% - 112.7% | 86.8% - 110.1% |
| Intra-day Precision (RSD) | < 14.2% | < 9.5% | < 9.3% |
| Inter-day Accuracy | 82.7% - 117.5% | 86.5% - 117.1% | 84.8% - 108.6% |
| Recovery | 81.6% - 118.1% | 81.3% - 118.8% | 82.4% - 114.4% |
| Stability at 4°C | 88.5% - 116.5% | 85.2% - 118.7% | 84.3% - 110.0% |
| Freeze-Thaw Stability | 83.5% - 114.9% | 86.1% - 115.1% | 84.0% - 113.5% |
Ion-Exchange Chromatography (IEC)
Ion-Exchange Chromatography (IEC) is a classical and effective method for separating charged molecules like amino acids and their derivatives. youtube.comyoutube.com In the context of this compound analysis, IEC separates compounds based on their net charge, which is influenced by the pH of the mobile phase. youtube.com This technique is particularly useful for separating methionine and its oxidized forms, including the sulfone, from other amino acids in a sample. europa.eu The European Union Reference Laboratory has evaluated methods for determining methionine in feed additives that utilize IEC coupled with post-column derivatization and photometric or fluorescence detection. europa.eu In these methods, methionine is first oxidized to methionine sulfone before hydrolysis and subsequent chromatographic analysis. europa.eu
Reversed-Phase Chromatography (RPC)
Reversed-Phase Chromatography (RPC) is one of the most common HPLC modes used for the analysis of a wide range of compounds, including this compound. researchgate.netsigmaaldrich.com In RPC, a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound can be achieved by manipulating the mobile phase composition, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net A developed RPC-HPLC method successfully determined the enantiomers of cysteic acid and methionine sulfone, demonstrating that racemization during the prerequisite performic acid oxidation was negligible. researchgate.net The separation between these oxidized amino acids and other acidic amino acids like aspartic and glutamic acid was excellent, with resolution values greater than 1.4. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase chromatography that is particularly well-suited for the separation of highly polar compounds like this compound. sigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. mdpi.com This technique has been successfully applied to the LC-MS analysis of L-methionine sulfoximine (B86345), sulfone, and sulfoxide. sigmaaldrich.com The use of HILIC can provide different selectivity compared to RPC, which can be advantageous for resolving complex mixtures of polar analytes. mdpi.com
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) has become an indispensable tool for the definitive identification and quantification of this compound. mdpi.comsigmaaldrich.com When coupled with a chromatographic separation technique like HPLC, it provides a powerful analytical platform (LC-MS). sigmaaldrich.com MS detects molecules based on their mass-to-charge ratio (m/z), offering high specificity and sensitivity. nih.gov
Tandem mass spectrometry (MS/MS) further enhances selectivity and is particularly useful for quantifying low levels of this compound in complex biological matrices. mdpi.com This technique involves the fragmentation of a specific parent ion into product ions, which are then detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio. thermofisher.com The application of HILIC-tandem mass spectrometry has been demonstrated for the analysis of 48 endogenous amino acids, including L-methionine sulfone, in human plasma, showcasing the power of this approach for comprehensive metabolic profiling. mdpi.com
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical step in the analytical workflow for this compound to remove interfering substances and concentrate the analyte of interest. shimadzu.com For the analysis of methionine in protein-rich samples like feeds, a common strategy involves oxidation of methionine to the more stable methionine sulfone using performic acid, followed by acid hydrolysis. europa.eushimadzu.com This ensures that all methionine is converted to a single, stable form for accurate quantification. shimadzu.com
Derivatization is often employed to improve the chromatographic properties and/or detectability of this compound. Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. shimadzu.com For example, automated pre-column derivatization can significantly speed up the analysis time. shimadzu.com Post-column derivatization, where the derivatizing reagent is added to the column effluent before it reaches the detector, is another common approach, particularly in ion-exchange chromatography with photometric detection using reagents like ninhydrin. europa.eu
Specificity and Sensitivity Considerations in Complex Biological Matrices
The accurate detection and quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates present significant analytical challenges. nih.govd-nb.infopickeringlabs.com These matrices contain a multitude of endogenous substances, including proteins, lipids, salts, and other amino acids, which can interfere with the analysis, a phenomenon known as the matrix effect. nih.govmdpi.com Achieving high specificity (the ability to measure the analyte of interest unequivocally) and sensitivity (the lowest amount of an analyte that can be reliably detected) is paramount for obtaining meaningful biological data.
A primary challenge is distinguishing this compound from structurally similar compounds, particularly its precursor, methionine, and the intermediate oxidation product, methionine sulfoxide. nih.govmdpi.com Chromatographic separation is essential to resolve these compounds. Techniques like High-Performance Liquid Chromatography (HPLC), particularly with Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase columns, are employed to separate these polar compounds. d-nb.infosigmaaldrich.comsigmaaldrich.comlcms.cz For instance, some methods report difficulty in retaining and separating the highly polar methionine sulfone and aspartic acid on reversed-phase columns, necessitating specific mobile phase compositions and longer column re-equilibration times. lcms.cz
To overcome matrix interference and enhance sensitivity, various sample preparation techniques are employed. These include:
Protein Precipitation: A common first step for plasma or serum samples, using organic solvents like acetonitrile or methanol to remove the bulk of proteins which can interfere with analysis and damage analytical columns. nih.govmdpi.commdpi.com
Acid Hydrolysis: When analyzing protein-bound methionine sulfone, strong acid hydrolysis (e.g., with methanesulfonic acid) is used to break down proteins into their constituent amino acids. nih.govscispace.com This avoids the conversion of methionine sulfoxide to methionine that can occur with hydrochloric acid hydrolysis. nih.gov Performic acid treatment is often used prior to hydrolysis to quantitatively oxidize all methionine and cysteine residues to the more stable methionine sulfone and cysteic acid, respectively, which is a standard method for determining total sulfur amino acid content. scispace.comshimadzu.comnih.govnsf.gov
Solid-Phase Extraction (SPE): This technique can be used to clean up samples and concentrate the analyte of interest, removing interfering substances.
Derivatization: In methods like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to form more volatile and thermally stable compounds (e.g., tert-butyldimethylsilyl derivatives) is necessary. nih.govnih.gov Pre-column derivatization is also used in some HPLC methods to improve chromatographic properties and detection. lcms.czshimadzu.com
The choice of detector is crucial for both specificity and sensitivity. While UV detectors can be used, they may lack the required specificity in complex matrices. scispace.comresearchgate.net Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS), coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), are the preferred methods for their superior performance. nih.govnsf.govnih.gov MS provides specificity through the mass-to-charge ratio (m/z) of the analyte, while MS/MS adds another layer of specificity by fragmenting the parent ion and monitoring a specific product ion. nsf.govnih.gov This approach, often using multiple reaction monitoring (MRM), significantly reduces background noise and improves sensitivity. nsf.gov
The use of stable isotope-labeled internal standards, such as L-Methionine-d3, is a critical strategy to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. nih.govmdpi.comnsf.gov
Table 1: Comparison of Analytical Methods for Methionine Sulfone in Biological Matrices
| Analytical Method | Sample Matrix | Key Advantages | Key Challenges | Reported Sensitivity (LOD/LOQ) | Reference |
|---|---|---|---|---|---|
| GC-MS | Blood Plasma, Protein Hydrolysates | High sensitivity and specificity. | Requires derivatization; potential for analyte conversion during sample prep. | LOD for MetSO: 200 pmol | nih.govnih.gov |
| HPLC-UV | Feed, Protein Hydrolysates | Relatively simple and cost-effective. | Lower specificity in complex matrices; co-elution with other compounds. | Not always sufficient for trace levels in biological samples. | shimadzu.comeuropa.eu |
| LC-MS/MS (HILIC) | Milk, Plasma, Plant Seeds | High specificity and sensitivity; no derivatization needed; good for polar compounds. | Matrix effects can suppress or enhance ion signals; requires careful method development. | LOQ for Met in plasma: 0.1 µM | d-nb.infomdpi.comnsf.govnih.gov |
| UHPLC-UV/Fluorescence | Aquatic Invertebrates | Faster analysis than traditional HPLC; good linearity. | Matrix noise can increase detection limits compared to standards. | LOD: 9 pmol | nih.gov |
| Ion-Exchange Chromatography (Post-column derivatization) | Feed, Biological Fluids | Highly reproducible and rugged; matrix-insensitive. | Longer analysis times compared to some other HPLC methods. | LOQ: 0.25 g/kg (in feed) | pickeringlabs.comeuropa.eu |
Standardization and Validation of Analytical Methods
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous process of standardization and validation. up.ac.zaresearchgate.net This ensures that the method consistently produces accurate, precise, and specific results. The validation process is typically performed according to guidelines from regulatory bodies or expert organizations such as the International Council for Harmonisation (ICH) or AOAC INTERNATIONAL. researchgate.netnih.gov
Standardization involves establishing a consistent set of procedures and conditions for the analysis. This includes defining the exact steps for sample preparation, the specific instrument parameters (e.g., column type, mobile phase composition and gradient, flow rate, and detector settings), and the preparation and use of calibration standards and quality control (QC) samples. shimadzu.comnsf.gov For this compound, this often involves using certified reference materials or standards of known purity and concentration to prepare a calibration curve. sigmaaldrich.comvwr.com The response of the instrument to these standards is plotted against their concentration, and this curve is then used to calculate the concentration of the analyte in unknown samples.
Method Validation is the process of demonstrating through experimental studies that the analytical procedure is suitable for its intended use. Key validation parameters for the quantification of this compound include:
Specificity: As discussed previously, this is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov It is often demonstrated by analyzing blank matrix samples and spiked samples to show a lack of interfering peaks at the retention time of the analyte.
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For an HPLC method quantifying methionine sulfone and cysteic acid, excellent linearity was demonstrated with a coefficient of determination (r²) of 1.0000. shimadzu.com Another study showed linearity from 5 to 250 pmol (r² = 0.99). nih.gov
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. For a method analyzing methionine in feed, recovery rates ranged from 87% to 104%. researchgate.net
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations (different days, different analysts, different equipment).
Reproducibility: Precision between laboratories (collaborative studies). For a validated UPLC method, relative standard deviations (RSD) for repeatability ranged from 0.4% to 4.6%, and for intermediate precision from 0.8% to 7.9%. researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. A GC-MS method for methionine sulfoxide reported an LOD of 200 pmol per analysis. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For a UHPLC method, the LOQ for methionine sulfone was 9 pmol, while a method for feed analysis reported an LOQ of 0.25 g/kg. nih.goveuropa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Example Validation Parameters for a UPLC Method for Sulfur Amino Acid Analysis in Feed
| Validation Parameter | Performance Characteristic | Reference |
|---|---|---|
| Analyte | Methionine (as Methionine Sulfone) | researchgate.net |
| Linearity (r²) | >0.999 | researchgate.net |
| Accuracy (Recovery %) | 87% - 104% | researchgate.net |
| Precision (Repeatability RSD %) | 0.4% - 4.6% | researchgate.net |
| Precision (Intermediate Precision RSD %) | 0.8% - 7.9% | researchgate.net |
| Limit of Detection (LOD) | 0.06 g/kg | researchgate.net |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 2-3x LOD | researchgate.net |
Research Gaps and Future Directions
Elucidation of Specific Metabolic Pathways Involving DL-Methionine Sulfone
A significant gap in our knowledge is the precise metabolic fate of this compound within organisms. While it is established that methionine sulfoxide (B87167) can be reduced back to methionine by methionine sulfoxide reductases (MSRs), this compound is considered a stable and irreversible modification. nih.govnih.gov The enzymatic pathways that might handle or degrade free this compound are largely unknown. Future research should focus on identifying and characterizing any enzymes or metabolic routes responsible for the catabolism or excretion of this compound. It is unclear if it is simply excreted or if it undergoes further biotransformation. Studies in various model organisms, from bacteria to mammals, could reveal conserved or species-specific pathways.
Investigation of Physiological and Pathophysiological Roles Across Diverse Organisms
The physiological and pathophysiological consequences of this compound accumulation need to be explored more thoroughly across a wide range of organisms. plos.org While the oxidation of methionine to methionine sulfoxide is linked to both normal cellular regulation and oxidative stress, the specific contribution of the further oxidized sulfone form is less clear. plos.orgnih.gov Research should investigate the potential for this compound to act as a biomarker for chronic oxidative stress or specific disease states. nih.gov Furthermore, its role in the context of aging and age-related diseases warrants deeper investigation, as protein oxidation is known to increase with age. nih.gov Studies on organisms with varying lifespans and metabolic rates could provide valuable insights into its broader biological significance.
Development of Targeted Interventions for this compound-Mediated Effects
Given that this compound formation is considered irreversible, research into interventions that can mitigate its potential negative effects is crucial. merimaxpub.orgdrugbank.com This could involve strategies to prevent its formation in the first place, such as the development of targeted antioxidants that can protect methionine residues from overoxidation. Another avenue of research could explore whether any cellular mechanisms exist that can recognize and selectively degrade proteins containing methionine sulfone. Understanding the structural and functional consequences of methionine sulfone incorporation into proteins will be key to designing such interventions.
Advancements in Analytical Techniques for In Vivo Quantification
The ability to accurately and sensitively quantify this compound in biological samples is paramount for advancing our understanding of its roles. Current analytical methods often focus on methionine and methionine sulfoxide. There is a need for the development and refinement of techniques specifically for the robust and high-throughput quantification of both free and protein-bound this compound in vivo. This could involve advanced mass spectrometry-based proteomics approaches and the development of specific antibodies or molecular probes. Improved analytical tools will enable more precise correlation of this compound levels with physiological states and disease progression.
Comprehensive Studies on Protein Sulfone Formation and Repair
While it is generally accepted that methionine sulfone in proteins is not repaired, comprehensive studies are needed to definitively confirm this across different cellular contexts and organisms. Research should aim to systematically investigate whether any exceptions to this rule exist. Furthermore, a deeper understanding of the factors that govern the susceptibility of specific methionine residues within proteins to be oxidized to the sulfone state is required. This includes the influence of the local protein microenvironment and the type of reactive oxygen species involved. Such studies will provide a more complete picture of the lifecycle of protein-bound methionine and its various oxidized forms. nih.govnih.gov
| Research Area | Key Research Questions | Potential Approaches |
| Metabolic Pathways | - Are there enzymes that can metabolize free this compound? - What are the breakdown products of this compound? - How is this compound excreted from the body? | - Metabolomic analysis in various model organisms. - Enzyme assays with purified candidate enzymes. - Isotope tracing studies. |
| Physiological/Pathophysiological Roles | - Is this compound a reliable biomarker for oxidative stress or specific diseases? - What are the functional consequences of methionine sulfone formation in key proteins? - How do this compound levels change with age? | - Correlation studies in clinical samples. - Site-directed mutagenesis to mimic methionine sulfone formation. - Comparative studies across different species and age groups. |
| Targeted Interventions | - Can targeted antioxidants prevent the formation of this compound? - Do cellular quality control mechanisms recognize and degrade proteins with methionine sulfone? | - Screening of antioxidant compounds. - Studies on the proteasome and autophagy pathways. |
| Analytical Techniques | - How can we improve the sensitivity and specificity of this compound detection? - Can we develop methods for real-time monitoring of this compound in vivo? | - Development of novel mass spectrometry methods. - Generation of specific antibodies for immunoassays. - Design of fluorescent probes. |
| Protein Sulfone Formation & Repair | - Is the inability to repair protein methionine sulfone a universal biological principle? - What determines the susceptibility of a particular methionine residue to overoxidation? | - In-depth studies in diverse organisms. - Structural biology and computational modeling of proteins. |
Q & A
Basic: How can DL-Methionine sulfone be characterized and differentiated from its analogs using spectroscopic and chromatographic methods?
Answer: this compound (CAS: 820-10-0) is structurally defined by its SMILES string (CS(=O)(=O)CCC(N)C(O)=O) and InChI key (UCUNFLYVYCGDHP-UHFFFAOYSA-N), which distinguish it from methionine sulfoxide or other oxidized derivatives . For characterization:
- Nuclear Magnetic Resonance (NMR): Analyze the methyl sulfone group (δ ~3.1 ppm for CH3SO2) and absence of methionine’s thioether signals.
- Mass Spectrometry (MS): Confirm molecular weight (181.21 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection (210–220 nm) to resolve it from methionine sulfoxide, leveraging differences in polarity .
Advanced: What methodological considerations are critical when using this compound as an internal standard in amino acid quantification?
Answer: this compound is employed as an internal standard in ninhydrin-based assays due to its stability and distinct retention time . Key considerations:
- Oxidative Stability: Ensure no further oxidation during sample preparation (e.g., acid hydrolysis at 110°C for 22 hours in 6N HCl).
- Calibration: Validate linearity across expected concentration ranges (e.g., 0.1–10 µM) using LC-MS/MS.
- Matrix Effects: Test recovery rates in biological matrices (e.g., plasma, tissue hydrolysates) to account for ion suppression/enhancement .
Advanced: What experimental approaches are employed to study the oxidative stability of this compound under varying conditions?
Answer:
- Thermogravimetric Analysis (TGA): Monitor decomposition at ~250°C to assess thermal stability .
- pH-Dependent Studies: Evaluate solubility and stability in buffers (pH 2–12) using UV-Vis spectroscopy.
- Oxidizing Agents: Expose to H2O2 or performic acid to confirm resistance to further oxidation, validated via HPLC .
Advanced: How does the purity of this compound impact its reactivity in peptide synthesis, and how can researchers address potential impurities?
Answer: High purity (≥99.0%) is critical to avoid side reactions (e.g., sulfoxide formation or racemization) during solid-phase peptide synthesis . Mitigation strategies:
- Batch Validation: Use COA (Certificate of Analysis) to confirm purity via LC-MS and elemental analysis.
- Purification: Employ recrystallization (e.g., water:ethanol mixtures) or preparative HPLC for trace impurity removal .
Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Answer:
- Storage: Keep in airtight, light-resistant containers at ambient temperature (20–25°C) with desiccants to prevent hygroscopic degradation .
- Safety: Use gloves (nitrile) and eye protection (splash goggles) due to WGK 3 classification (high water hazard) .
Advanced: In protein modification studies, how is this compound utilized to track oxidation pathways?
Answer: this compound serves as a marker for irreversible methionine oxidation. Methodological steps:
- Tryptic Digestion: Hydrolyze proteins, then quantify methionine sulfone via LC-MS/MS using stable isotope-labeled analogs.
- Kinetic Studies: Compare oxidation rates under oxidative stress (e.g., H2O2 exposure) to correlate with protein dysfunction .
Advanced: What are the challenges in interpreting NMR and mass spectrometry data for this compound due to its structural features?
Answer:
- NMR Complexity: Overlapping signals (e.g., CH2 groups near the sulfone) require 2D techniques (HSQC, COSY) for unambiguous assignment .
- MS Fragmentation: The sulfone group induces unique cleavage patterns (e.g., loss of SO2), which must be differentiated from sulfoxide artifacts .
Basic: How can researchers validate the absence of methionine sulfoxide in this compound samples?
Answer:
- HPLC-UV: Use a C18 column with mobile phase (0.1% TFA in water/acetonitrile) to separate sulfone (RT ~8.5 min) from sulfoxide (RT ~6.2 min).
- Reduction Assays: Treat samples with dithiothreitol (DTT); sulfone remains unaffected, while sulfoxide would reduce to methionine .
Advanced: What role does this compound play in analyzing post-translational modifications in proteomics?
Answer: It quantifies methionine oxidation in proteins, a key post-translational modification linked to aging and disease. Workflow:
- Isotope Labeling: Spike samples with ¹³C-labeled this compound for absolute quantification.
- Data-Independent Acquisition (DIA): Use spectral libraries to identify oxidized peptides in complex mixtures .
Advanced: What are the implications of conflicting data regarding this compound's solubility in different solvents?
Answer: Discrepancies arise from polymorphic forms or residual moisture. Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
